molecular formula C17H18N4O5S B2382047 2-(4-((3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2310013-10-4

2-(4-((3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2382047
CAS No.: 2310013-10-4
M. Wt: 390.41
InChI Key: GRWRPYNQNHDVLR-UHFFFAOYSA-N
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Description

The compound “2-(4-((3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide” is a chemical compound that can be obtained from various sources. It has been mentioned in the context of medicinal chemistry and pharmacology .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, on hydrolysis, a compound was converted to corresponding phenoxy acid and finally, this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished a compound .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research into the synthesis and antimicrobial activity of pyridine derivatives, including structures similar to 2-(4-((3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide, has shown the production of compounds with considerable antibacterial activity. These studies involve creating various pyridine-based structures through chemical reactions and evaluating their effectiveness against bacterial strains, demonstrating the potential of such compounds in developing new antimicrobial agents (Patel & Agravat, 2009).

Neuroprotective Properties and Memory Enhancement

The compound's derivatives have been investigated for their neuroprotective properties and potential to enhance memory. For instance, certain piperazine derivatives have shown effects on memory ability in mice, suggesting a promising area of research for the treatment of memory-related disorders (Li Ming-zhu, 2008).

Antimalarial and Antiviral Applications

There has been significant interest in exploring the use of sulfonamide derivatives, including those structurally related to this compound, as antimalarial and potential antiviral agents. Studies have focused on the synthesis of these compounds and their effectiveness against malaria and COVID-19, demonstrating their potential in treating and managing infectious diseases (Fahim & Ismael, 2021).

Alzheimer's Disease Research

Research into compounds with structures similar to this compound has also extended to Alzheimer's disease. Some derivatives have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation, two key targets in Alzheimer's disease treatment, highlighting the compound's relevance in developing therapeutic strategies for neurodegenerative disorders (Umar et al., 2019).

Anticancer Research

The exploration of the anticancer potential of related compounds has involved studying their ability to interact with DNA and induce strand breakage, demonstrating the compound's potential utility in developing cancer therapies. Studies have shown that certain derivatives can effectively induce DNA damage, suggesting a mechanism by which these compounds could exert anticancer effects (Kovala-Demertzi et al., 2003).

Properties

IUPAC Name

2-[4-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)sulfonylphenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c18-15(22)12-26-13-4-6-14(7-5-13)27(24,25)20-9-10-21(17(23)11-20)16-3-1-2-8-19-16/h1-8H,9-12H2,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWRPYNQNHDVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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